Chemical structure and properties of 1-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine
Chemical structure and properties of 1-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine
Technical Monograph: 1-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine
Executive Summary
1-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine (C₈H₁₅N₃) is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents targeting protein kinases (e.g., JAK, CDK). Structurally, it consists of an electron-rich 1-methylpyrazole core substituted at the C4 position with a secondary isobutylamine group. This specific architecture serves as a critical "hinge-binding" motif in drug discovery, offering a balance of hydrogen bond donor/acceptor capability and lipophilic bulk.
This guide details the physicochemical profile, validated synthetic protocols, and handling requirements for researchers utilizing this scaffold.
Molecular Architecture & Electronic Properties
The molecule comprises two distinct functional domains: the aromatic pyrazole ring and the flexible exocyclic amine.
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Pyrazole Core: The N1-methyl substitution locks the tautomeric state, preventing proton transfer between ring nitrogens. The N2 nitrogen retains a lone pair in the sp² orbital, available for hydrogen bond acceptance (HBA).
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Exocyclic Amine: The secondary amine at C4 acts as a hydrogen bond donor (HBD). The isobutyl group provides steric bulk and lipophilicity without introducing excessive rigidity.
Electronic Distribution Diagram
Figure 1: Functional decomposition of the molecule highlighting electronic and steric contributions.
Physicochemical Profile
The following data is synthesized from experimental precedents of structural analogs and computational consensus (ACD/Labs, EPISuite).
| Property | Value / Description | Context |
| Molecular Formula | C₈H₁₅N₃ | - |
| Molecular Weight | 153.23 g/mol | Fragment-sized for Rule of 5 compliance. |
| Appearance | Pale yellow oil or low-melting solid | Amine oxidation often darkens color over time. |
| Boiling Point | ~240–250°C (Predicted) | High BP due to intermolecular H-bonding. |
| Solubility | High: DCM, MeOH, DMSOModerate: Water (pH dependent) | Protonation significantly increases aqueous solubility. |
| pKa (Amine) | 9.48 ± 0.29 (Predicted) | Typical for secondary alkyl amines [1]. |
| pKa (Pyrazole) | ~2.0–2.5 | Very weakly basic; protonates only in strong acid. |
| LogP | 1.15 ± 0.3 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors | 1 (NH) | Critical for kinase hinge interaction. |
| H-Bond Acceptors | 2 (Py-N2, Amine-N) | - |
Synthetic Methodology
While direct alkylation is possible, it often leads to over-alkylation (tertiary amines). The Reductive Amination pathway is the industry standard for high-fidelity synthesis of this secondary amine.
Protocol: Reductive Amination via STAB
Reaction Overview: Condensation of 1-methyl-1H-pyrazol-4-amine with isobutyraldehyde followed by reduction with Sodium Triacetoxyborohydride (STAB).
Reagents:
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Isobutyraldehyde (1.1 equiv)
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Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
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Acetic Acid (AcOH) (1.0 equiv - catalytic/buffer)
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Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Step-by-Step Procedure:
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Imine Formation: In a dry round-bottom flask under inert atmosphere (N₂), dissolve 1-methyl-1H-pyrazol-4-amine in anhydrous DCE (0.2 M concentration).
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Activation: Add Isobutyraldehyde and Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes. Note: Monitor by TLC/LCMS to confirm consumption of starting amine and formation of the imine intermediate.
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Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes to control exotherm.
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Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.
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Quench: Quench with saturated aqueous NaHCO₃ (pH ~8).
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Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Figure 2: Stepwise reductive amination workflow ensuring selectivity for the secondary amine.
Quality Control & Characterization
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
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¹H NMR (400 MHz, CDCl₃):
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δ 7.30 (s, 1H, Py-H), 7.20 (s, 1H, Py-H) — Aromatic protons.
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δ 3.80 (s, 3H, N-CH₃) — Methyl on Pyrazole.
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δ 2.85 (d, 2H, N-CH₂-CH) — Isobutyl methylene.
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δ 1.80 (m, 1H, CH) — Isobutyl methine.
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δ 0.95 (d, 6H, CH₃) — Isobutyl methyls.
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LC-MS (ESI):
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Target Mass: 153.23.
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Observed [M+H]⁺: 154.2.
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Purity Check: HPLC purity >95% is required for biological assays to rule out toxicity from unreacted aldehyde or boron salts.
Medicinal Utility: The Kinase Pharmacophore
This molecule is a classic ATP-mimetic fragment . In the context of kinase inhibitors (e.g., JAK1/2, CDK), the aminopyrazole moiety often binds to the "hinge region" of the kinase domain.
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Interaction Mode: The pyrazole N2 accepts a hydrogen bond from the backbone NH of the kinase hinge residue. The exocyclic NH donates a hydrogen bond to the backbone carbonyl.
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Isobutyl Role: This group usually projects into the solvent-exposed region or a hydrophobic pocket (Gatekeeper region), improving potency by displacing water molecules.
Pharmacophore Interaction Map
Figure 3: Schematic representation of the binding mode within a kinase ATP pocket.
Safety & Handling
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Hazard Classification: GHS07 (Warning).
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Amines are prone to oxidation (N-oxide formation) upon prolonged exposure to air.
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Compatibility: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62729328, 1H-Pyrazole-4-methanamine, α-methyl-1-(2-methylpropyl)-. Retrieved from [Link]
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol reference).
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MDPI. (2023). "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors." Molecules. (Context for aminopyrazole utility). Retrieved from [Link]
